molecular formula C24H23FN2O3 B10806435 Ethyl 1-[2-(4-fluorophenyl)quinoline-4-carbonyl]piperidine-3-carboxylate

Ethyl 1-[2-(4-fluorophenyl)quinoline-4-carbonyl]piperidine-3-carboxylate

Cat. No.: B10806435
M. Wt: 406.4 g/mol
InChI Key: FCDUSFRVAAEUNB-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(4-fluorophenyl)quinoline-4-carbonyl]piperidine-3-carboxylate is a heterocyclic compound featuring a quinoline core substituted at the 2-position with a 4-fluorophenyl group and at the 4-position with a piperidine-3-carboxylate moiety. The piperidine ring, esterified at the 3-position, introduces conformational flexibility and hydrogen-bonding capabilities.

Properties

Molecular Formula

C24H23FN2O3

Molecular Weight

406.4 g/mol

IUPAC Name

ethyl 1-[2-(4-fluorophenyl)quinoline-4-carbonyl]piperidine-3-carboxylate

InChI

InChI=1S/C24H23FN2O3/c1-2-30-24(29)17-6-5-13-27(15-17)23(28)20-14-22(16-9-11-18(25)12-10-16)26-21-8-4-3-7-19(20)21/h3-4,7-12,14,17H,2,5-6,13,15H2,1H3

InChI Key

FCDUSFRVAAEUNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

Biological Activity

Ethyl 1-[2-(4-fluorophenyl)quinoline-4-carbonyl]piperidine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C24_{24}H23_{23}FN2_2O3_3
  • Molecular Weight : 406.4 g/mol
  • Structural Features : A piperidine ring substituted with a quinoline moiety, an ethyl ester group, and a para-fluorophenyl substituent.

This compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, often involving multi-step organic reactions. Common approaches include:

  • Friedländer Condensation : This method synthesizes quinoline derivatives from aniline derivatives and ketones.
  • Piperidine Modification : The piperidine moiety is introduced through alkylation or acylation reactions.

These synthetic strategies highlight the compound's accessibility for medicinal chemistry applications .

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. This compound is hypothesized to possess:

  • Antibacterial Effects : Similar quinoline derivatives have shown efficacy against various bacterial strains.
  • Antifungal Properties : Potential activity against fungal pathogens has been suggested based on structural analogs .

Anticancer Potential

Studies have demonstrated that quinoline-piperidine derivatives can act as potent anticancer agents. The introduction of the piperidine moiety is believed to enhance the compound's ability to interact with cancer cell targets, leading to:

  • Inhibition of Cell Proliferation : Preliminary data suggest that the compound may inhibit growth in various cancer cell lines.
  • Mechanisms of Action : Potential mechanisms include apoptosis induction and cell cycle arrest .

Case Study 1: Antimalarial Activity

A study focused on functionalized quinoline analogues, including piperidine derivatives, revealed promising antimalarial activities. Compounds similar to this compound exhibited nanomolar potency against Plasmodium falciparum, indicating a potential pathway for developing new antimalarial drugs .

Case Study 2: Cytotoxicity Assessment

In vitro evaluations have shown that certain quinoline-piperidine derivatives do not exhibit cytotoxicity at therapeutic concentrations. This lack of toxicity is crucial for drug development, suggesting that this compound could be a viable candidate for further studies in cancer therapy .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related compounds to highlight the potential of this compound:

Compound NameStructural FeaturesBiological Activity
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylatePiperidine ring, chlorinated substituentAntimicrobial
6-fluoro-N-(3-fluorophenyl)-3-(piperidine-1-carbonyl)quinolin-4-amineFluorinated phenyl ring, piperidine carbonylAnticancer
1-(4-phenylquinolin-2-yl)propan-1-oneQuinoline core, ketone functionalityNeuroprotective

This comparative analysis underscores the unique combination of functional groups in this compound that may enhance its biological activity while maintaining structural integrity .

Scientific Research Applications

Structural Features

FeatureDescription
Piperidine Ring A six-membered ring containing one nitrogen atom, providing basicity and potential for interaction with biological receptors.
Quinoline Moiety A bicyclic structure known for its pharmacological properties, including antimicrobial and anticancer activities.
Para-Fluorophenyl Substituent Enhances lipophilicity and may influence the compound's binding affinity to targets.

Biological Activities

Research indicates that compounds with similar structures to Ethyl 1-[2-(4-fluorophenyl)quinoline-4-carbonyl]piperidine-3-carboxylate exhibit significant biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that derivatives of quinoline compounds possess potent antibacterial and antifungal properties. For example, similar compounds have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The unique combination of functional groups in this compound suggests potential anticancer activity. Research into related quinoline derivatives has shown promise in inhibiting cancer cell proliferation .

Case Studies

  • Antimicrobial Studies : A study on quinoline derivatives reported that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 1 mg/mL against various bacterial strains . This highlights the potential of this compound in developing new antimicrobial agents.
  • Anticancer Research : Another research effort focused on synthesizing quinoline derivatives for their anticancer properties. The study found that specific modifications to the quinoline structure significantly enhanced cytotoxicity against cancer cell lines . These findings suggest that this compound could be explored further in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 1-(3-Tosylquinolin-4-yl)piperidine-4-carboxylate ()

  • Structure: Differs in the substituent at the quinoline 3-position (tosyl group vs. fluorophenyl) and the piperidine ester position (4-carboxylate vs. 3-carboxylate).
  • Synthesis: Involves bromination of quinoline followed by substitution with thiophenol and oxidation to introduce the sulfinyl group. The target compound likely requires a Friedel-Crafts or nucleophilic acyl substitution for fluorophenyl attachment.
  • Impact of Substituents : The tosyl group (bulky, electron-withdrawing) may reduce solubility compared to the fluorophenyl group. The 4-carboxylate vs. 3-carboxylate alters steric and electronic properties of the piperidine ring.
  • Applications : Tosyl derivatives are often intermediates in drug synthesis; the fluorophenyl group in the target compound may enhance CNS activity .

Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carboxylate ()

  • Structure: Replaces the quinoline-4-carbonyl group with a 4-chlorophenylsulfonyl moiety.
  • Synthesis : Formed via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and ethyl piperidine-3-carboxylate.
  • The absence of the quinoline core limits π-π interactions critical for target binding .

(R)-Ethyl 1′-(Quinoline-4-carbonyl)-[1,4′-bipiperidine]-3-carboxylate ()

  • Structure : Incorporates a bipiperidine system instead of a single piperidine ring.
  • Synthesis: Uses reductive amination with sodium triacetoxyborohydride to conjugate the quinoline-4-carbonyl group to a bipiperidine scaffold.
  • Impact of Bipiperidine : Enhanced conformational rigidity may improve binding affinity to enzymes like acetyl-CoA carboxylase (ACC), a target for metabolic disorders. The target compound’s single piperidine may offer greater flexibility but lower specificity .

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate Isomers ()

  • Structure: Replaces the quinoline core with a decahydro-1,6-naphthyridine ring system.
  • Synthesis : Derived from ketone intermediates via hydrogenation and cyclization. The isomers differ in the orientation of the carbonyl group.

Pruvanserin Hydrochloride ()

  • Structure: Contains a piperazine ring with a 4-fluorophenethyl group and indole-3-carbonitrile, differing from the target’s piperidine-quinoline system.
  • Applications: Approved for CNS disorders (insomnia, depression), suggesting fluorophenyl groups may enhance blood-brain barrier penetration. The target compound’s quinoline moiety could similarly target CNS receptors .

Data Tables

Table 2. Physicochemical Properties

Compound Name Molecular Weight logP* (Predicted) Key Functional Groups
Target Compound ~422.4 ~3.5 Quinoline, fluorophenyl, ester
Pruvanserin Hydrochloride 412.89 4.1 Piperazine, fluorophenyl, nitrile
Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate 270.3 1.8 Naphthyridine, oxo, ester

*logP estimated using fragment-based methods.

Research Implications

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity and smaller size may improve target selectivity over chlorine .
  • Quinoline vs. Naphthyridine: Quinoline’s aromaticity favors interactions with enzymes like ACC or kinases, while saturated naphthyridines may suit proteases .
  • Ester Position : Piperidine-3-carboxylate (target) vs. 4-carboxylate () alters hydrogen-bonding and steric profiles, impacting binding pocket compatibility.

Q & A

Q. What are the common synthetic routes for Ethyl 1-[2-(4-fluorophenyl)quinoline-4-carbonyl]piperidine-3-carboxylate?

The synthesis typically involves multi-step processes, including:

  • Quinoline Core Formation : Condensation of substituted anilines with β-keto esters to generate the quinoline backbone.
  • Piperidine Coupling : Acylation of the piperidine-3-carboxylate moiety using carbonyl chloride intermediates under anhydrous conditions (e.g., Schotten-Baumann reaction) .
  • Fluorophenyl Introduction : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to incorporate the 4-fluorophenyl group at the quinoline C2 position . Key considerations: Use anhydrous solvents (e.g., DMF or THF) and catalysts like Pd(PPh₃)₄ for coupling reactions.

Q. Which spectroscopic methods confirm the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the quinoline, fluorophenyl, and piperidine moieties. Aromatic protons (δ 7.2–8.5 ppm) and ester carbonyls (δ 165–170 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
  • IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .

Q. How is X-ray crystallography applied to determine its crystal structure?

  • Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Refinement : SHELXL (for small molecules) refines atomic coordinates, thermal parameters, and occupancy. The Flack parameter assesses absolute configuration .
  • Validation : Check R-factors (R₁ < 0.05) and residual electron density (<1 eÅ⁻³) .

Advanced Research Questions

Q. How can computational modeling predict bioactivity for fluorophenyl-substituted quinolines?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinases or GPCRs). Focus on the fluorophenyl group’s role in hydrophobic binding pockets .
  • QSAR Studies : Correlate substituent electronic effects (Hammett σ constants) with IC₅₀ values from enzymatic assays. Fluorine’s electronegativity enhances binding affinity in some analogs but may reduce solubility .
  • MD Simulations : Analyze conformational stability of the piperidine ring in aqueous vs. lipid environments (AMBER or GROMACS) .

Q. What strategies resolve contradictions in biological activity data across quinoline derivatives?

  • Meta-Analysis : Compare IC₅₀ values from standardized assays (e.g., kinase inhibition in nM ranges). Discrepancies often arise from variations in cell lines or assay conditions .
  • SAR Refinement : Test derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate electronic vs. steric effects .
  • ADME Profiling : Evaluate metabolic stability (CYP450 inhibition) and plasma protein binding to distinguish intrinsic activity from pharmacokinetic factors .

Q. How can synthesis yield of the piperidine-3-carboxylate moiety be optimized?

  • Catalyst Screening : Test Pd₂(dba)₃/XPhos systems for Buchwald-Hartwig amidation to reduce byproducts .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve acylation efficiency vs. THF .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 120°C vs. 24 hours reflux) while maintaining >90% yield .

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